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Tetrakis(trimethylsilyloxy)silane - 3555-47-3

Tetrakis(trimethylsilyloxy)silane

Catalog Number: EVT-318941
CAS Number: 3555-47-3
Molecular Formula: C12H36O4Si5
Molecular Weight: 384.84 g/mol
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Product Introduction

Description

Tetrakis(trimethylsilyloxy)silane (TTMSS) is a silicon-containing organic compound frequently employed as a precursor in material science, particularly in the deposition of thin films via techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD). Its chemical formula is C12H36O4Si5. TTMSS is favored for its ability to generate silicon oxide (SiO2)-like films with desirable properties, including low dielectric constants, hydrophobicity, and potential for nanostructuring. [, , ]

Cyclohexane

    Compound Description: Cyclohexane is a cyclic hydrocarbon with the formula C6H12. It is often used as a solvent in chemical reactions and industrial processes. In the context of the provided papers, cyclohexane is used as a co-precursor with tetrakis(trimethylsilyloxy)silane (TTMSS) in plasma-enhanced chemical vapor deposition (PECVD) to create SiCOH films with low dielectric constants [, , ].

    Relevance: The addition of cyclohexane to the PECVD process allows for the incorporation of hydrocarbon porogens into the SiCOH films [, ]. These porogens lead to lower dielectric constants by reducing the film density and polarizability compared to films created with TTMSS alone.

Decamethylcyclopentasiloxane

    Relevance: Similar to tetrakis(trimethylsilyloxy)silane (TTMSS), DMDCS can be employed as a precursor in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of ultralow dielectric constant SiCOH films [].

Silicon Dioxide (SiO2)

    Relevance: SiO2 represents a structural analog to the films produced using tetrakis(trimethylsilyloxy)silane (TTMSS) in PECVD []. While TTMSS-derived films are designated as SiCOH due to the presence of carbon and hydrogen, they exhibit a predominantly inorganic SiO2-like character, as indicated by their chemical composition and properties.

Overview

Tetrakis(trimethylsiloxy)silane, with the chemical formula C12H36O4Si5\text{C}_{12}\text{H}_{36}\text{O}_{4}\text{Si}_{5} and CAS number 3555-47-3, is an organosilicon compound characterized by its unique molecular structure, which includes four trimethylsiloxy groups attached to a silicon atom. This compound is notable for its applications in surface modification and as a precursor for silicon-based materials. It appears as a colorless liquid and has a melting point of approximately -60 °C and a boiling point ranging from 103 to 106 °C under reduced pressure .

Source and Classification

Tetrakis(trimethylsiloxy)silane is classified under organosilicon compounds due to its silicon-oxygen framework. It is synthesized primarily through reactions involving silicon tetrachloride and trimethylsilyl chloride. The compound serves as a precursor in various chemical processes, particularly in the synthesis of silicon-based materials and surface treatments .

Synthesis Analysis

Methods and Technical Details

The primary method for synthesizing tetrakis(trimethylsiloxy)silane involves the reaction of silicon tetrachloride with trimethylchlorosilane in the presence of lithium metal. This reaction can be conducted under inert atmospheres to prevent moisture interference. The general steps include:

  1. Reactants: Silicon tetrachloride (1 mol) and trimethylchlorosilane (4.5 mol) are combined.
  2. Catalyst: Lithium metal is added to facilitate the reaction.
  3. Conditions: The mixture is typically maintained at low temperatures (0 to -10 °C) during the initial stages, followed by gradual heating.
  4. Hydrolysis: After the reaction, the product undergoes hydrolysis, often using water to remove residual lithium chloride formed during the reaction.
  5. Separation: The desired product is separated from the reaction mixture through techniques such as distillation or crystallization .

The yield from this process can reach up to 98.4%, demonstrating its efficiency .

Molecular Structure Analysis

Structure and Data

Tetrakis(trimethylsiloxy)silane features a tetrahedral molecular geometry similar to that of elemental silicon, with silicon atoms bonded to four siloxy groups. The structural formula can be represented as:

 CH3 3SiO 4Si\text{ CH}_3\text{ }_3\text{SiO }_4\text{Si}

This structure contributes to its unique properties, including thermal stability and reactivity towards hydroxyl groups in organic molecules . The molecular weight of tetrakis(trimethylsiloxy)silane is approximately 384.84 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Tetrakis(trimethylsiloxy)silane participates in various chemical reactions, primarily involving silylation processes where it acts as a silylating agent:

  1. Silylation of Alcohols: Tetrakis(trimethylsiloxy)silane reacts with alcohols (R-OH) to replace hydroxyl groups with trimethylsilyl groups, forming trimethylsilyloxy derivatives.
  2. Condensation Reactions: Under controlled hydrolysis conditions, it can form siloxane networks, which are critical in creating silicone-based materials.
  3. Thermal Reactions: When subjected to high temperatures, tetrakis(trimethylsiloxy)silane can decompose or polymerize into more complex siloxanes .
Mechanism of Action

Process and Data

The mechanism by which tetrakis(trimethylsiloxy)silane modifies surfaces involves the formation of siloxane bonds upon contact with hydroxylated surfaces. This process typically includes:

  1. Surface Interaction: The trimethylsilyl groups interact with hydroxyl groups on substrates (e.g., glass or metal).
  2. Bond Formation: A covalent bond forms between the silicon atom of tetrakis(trimethylsiloxy)silane and the oxygen atom of the hydroxyl group, leading to a hydrophobic surface.
  3. Layer Formation: The resultant layer enhances surface properties such as hydrophobicity and chemical resistance, making it suitable for applications in microfluidics and coatings .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Melting Point: Approximately -60 °C
  • Boiling Point: 103-106 °C under reduced pressure
  • Density: Varies depending on purity but generally around 0.9 g/cm³
  • Flammability: Classified as flammable; requires careful handling .

Chemical Properties

  • Reactivity: Acts as a strong silylating agent; reacts readily with nucleophiles like alcohols.
  • Thermal Stability: Exhibits good thermal stability but can decompose at elevated temperatures.
  • Solubility: Soluble in organic solvents; insoluble in water due to its hydrophobic nature .
Applications

Tetrakis(trimethylsiloxy)silane finds numerous applications across various scientific fields:

  1. Surface Modification: Used extensively for creating hydrophobic coatings on glass and other surfaces.
  2. Precursor for Silicon-Based Materials: Serves as a precursor in synthesizing advanced materials like silicon carbide thin films through chemical vapor deposition techniques.
  3. Analytical Chemistry: Acts as a derivatization agent for hydroxyl-containing compounds, enhancing their detectability in analytical methods .

Properties

CAS Number

3555-47-3

Product Name

Tetrakis(trimethylsiloxy)silane

IUPAC Name

tetrakis(trimethylsilyl) silicate

Molecular Formula

C12H36O4Si5

Molecular Weight

384.84 g/mol

InChI

InChI=1S/C12H36O4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h1-12H3

InChI Key

VNRWTCZXQWOWIG-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

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